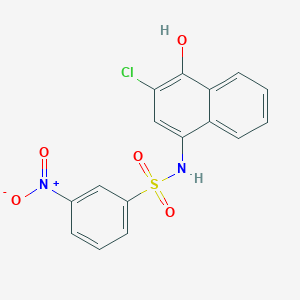
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a ketone group at the first position of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-3,4-dihydro-6-oxonaphthalen-1(2H)-one or 2-bromo-3,4-dihydro-6-carboxynaphthalen-1(2H)-one.
Reduction: Formation of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one.
Substitution: Formation of 2-substituted-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one derivatives.
科学的研究の応用
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
類似化合物との比較
Similar Compounds
- 2-chloro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-fluoro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-iodo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
Uniqueness
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential pharmacological properties make it a valuable target for medicinal chemistry research.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
2-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9,12H,1,4H2 |
InChIキー |
FMEHPEBLSCYPQK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

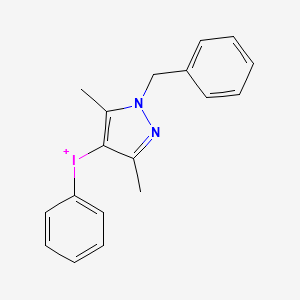

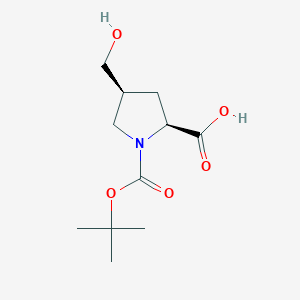
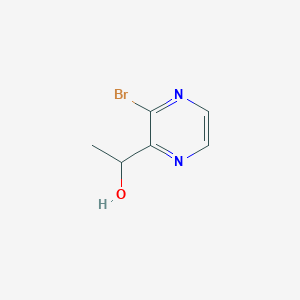
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
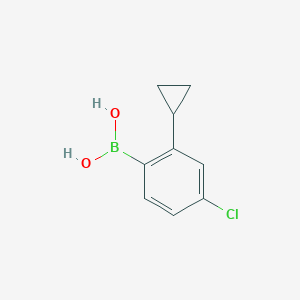
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
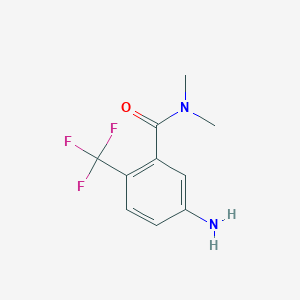
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
